molecular formula C25H25N5O3 B12141440 7-benzyl-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-benzyl-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12141440
M. Wt: 443.5 g/mol
InChI Key: SFZKOAVETVXUBY-UHFFFAOYSA-N
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Description

This tricyclic compound features a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, with a benzyl group at position 7, a methyl substituent at position 13, and a carboxamide moiety linked to an oxolan-2-ylmethyl group. Crystallographic analysis using SHELX software may aid in resolving its 3D conformation .

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

7-benzyl-6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H25N5O3/c1-16-9-10-21-28-23-20(25(32)29(21)14-16)12-19(24(31)27-13-18-8-5-11-33-18)22(26)30(23)15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12,14,18,26H,5,8,11,13,15H2,1H3,(H,27,31)

InChI Key

SFZKOAVETVXUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NCC5CCCO5)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or Brønsted acids to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imino or oxo groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-benzyl-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-benzyl-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s tricyclic system contrasts with spirocyclic analogs described in , such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Key differences include:

  • Tricyclic vs.
  • Substituent Diversity: The benzyl and oxolan-2-ylmethyl groups in the target compound differ from the benzothiazole and dimethylaminophenyl groups in ’s analogs. These substituents influence electronic properties (e.g., electron-donating vs. withdrawing effects) and steric bulk .

Comparative Data Table

Feature Target Compound Analogs
Core Structure Tricyclic (1,7,9-triazatricyclo[8.4.0.0³,⁸]) Spiro (7-oxa-9-aza-spiro[4.5]decane)
Key Substituents Benzyl, oxolan-2-ylmethyl, methyl Benzothiazolyl, dimethylaminophenyl, hydroxylphenyl
Synthetic Approach Likely multi-step cyclization and functionalization Condensation of spiro-dione with imines
Characterization Methods IR, UV-Vis, elemental analysis, SHELX-based crystallography IR, UV-Vis, elemental analysis, melting point determination
Potential Applications Hypothesized: Enzyme inhibition, antimicrobial (structural analogy) Organic synthesis intermediates, ligand design

Biological Activity

The compound 7-benzyl-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the triazatricyclo structure : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the benzyl and oxolan groups : These functional groups are added through substitution reactions that enhance the biological activity of the compound.
  • Final modifications : The carboxamide group is introduced to improve solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to 7-benzyl-6-imino... exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds in this class have been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, leading to increased apoptosis in cancer cells .

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines (e.g., A549 human lung adenocarcinoma and C6 rat glioma) reveal promising results:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent cytotoxic effects.
Cell LineIC50 (µM)
A5495.6
C64.3

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes both early and late apoptosis in cancer cells by disrupting mitochondrial membrane potential.
  • Inhibition of DNA Synthesis : It interferes with DNA replication processes, leading to cell cycle arrest.

Study 1: In vitro Evaluation

A recent study synthesized a series of derivatives based on the core structure of 7-benzyl-6-imino... and evaluated their anticancer activity:

  • Findings : The most active derivative showed enhanced lipophilicity and cytotoxicity compared to less active compounds due to structural modifications .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that specific substitutions on the benzyl ring significantly influence biological activity:

  • Observation : Substituents that increase hydrophobic interactions tend to enhance anticancer efficacy.

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